Cas no 57666-13-4 (1-methyl-1H-Indole-2-ethanol)
1-methyl-1H-Indole-2-ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1H-Indole-2-ethanol
- MFCD13183844
- EN300-736539
- 2-(1-METHYLINDOL-2-YL)ETHANOL
- 1H-Indole-2-ethanol, 1-methyl-
- 1-methyl-2-(2-hydroxyethyl)indole
- 2-(1-methyl-1H-indol-2-yl)ethan-1-ol
- 57666-13-4
- SCHEMBL7295324
- AKOS023406105
-
- Inchi: 1S/C11H13NO/c1-12-10(6-7-13)8-9-4-2-3-5-11(9)12/h2-5,8,13H,6-7H2,1H3
- InChI Key: QJMKTLRTFKQNQH-UHFFFAOYSA-N
- SMILES: OCCC1=CC2C=CC=CC=2N1C
Computed Properties
- Exact Mass: 175.09979
- Monoisotopic Mass: 175.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 25.2Ų
Experimental Properties
- PSA: 25.16
1-methyl-1H-Indole-2-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-736539-0.05g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 0.05g |
$209.0 | 2023-05-24 | |
| Enamine | EN300-736539-0.1g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 0.1g |
$312.0 | 2023-05-24 | |
| Enamine | EN300-736539-0.25g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 0.25g |
$444.0 | 2023-05-24 | |
| Enamine | EN300-736539-0.5g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 0.5g |
$702.0 | 2023-05-24 | |
| Enamine | EN300-736539-1.0g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 1g |
$900.0 | 2023-05-24 | |
| Enamine | EN300-736539-2.5g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 2.5g |
$1763.0 | 2023-05-24 | |
| Enamine | EN300-736539-5.0g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 5g |
$2608.0 | 2023-05-24 | |
| Enamine | EN300-736539-10.0g |
2-(1-methyl-1H-indol-2-yl)ethan-1-ol |
57666-13-4 | 95% | 10g |
$3868.0 | 2023-05-24 | |
| 1PlusChem | 1P01C9SC-50mg |
1H-Indole-2-ethanol, 1-methyl- |
57666-13-4 | 95% | 50mg |
$311.00 | 2023-12-16 | |
| 1PlusChem | 1P01C9SC-100mg |
1H-Indole-2-ethanol, 1-methyl- |
57666-13-4 | 95% | 100mg |
$448.00 | 2023-12-16 |
1-methyl-1H-Indole-2-ethanol Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
Additional information on 1-methyl-1H-Indole-2-ethanol
Recent Advances in the Study of 1-Methyl-1H-Indole-2-ethanol (CAS: 57666-13-4) in Chemical Biology and Pharmaceutical Research
1-Methyl-1H-Indole-2-ethanol (CAS: 57666-13-4) is a bioactive indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique indole core structure, has been the subject of numerous studies exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The indole scaffold is a privileged structure in drug discovery, known for its versatility and ability to interact with various biological targets, making 1-methyl-1H-Indole-2-ethanol a promising candidate for further investigation.
Recent research has focused on elucidating the synthetic routes to 1-methyl-1H-Indole-2-ethanol, with particular emphasis on green chemistry approaches to improve yield and reduce environmental impact. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient one-pot synthesis method using catalytic hydrogenation, achieving a high purity of the compound. Additionally, advancements in computational chemistry have enabled researchers to predict the compound's binding affinity to various enzymes and receptors, providing valuable insights for structure-activity relationship (SAR) studies.
Pharmacological investigations have revealed that 1-methyl-1H-Indole-2-ethanol exhibits notable anti-inflammatory and antioxidant properties. In vitro studies using human cell lines have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases. Furthermore, its antioxidant activity, as measured by DPPH and FRAP assays, indicates its ability to scavenge free radicals, which could be beneficial in oxidative stress-related conditions.
The compound's potential as a lead molecule in drug discovery has also been explored. Molecular docking studies have identified strong interactions between 1-methyl-1H-Indole-2-ethanol and key proteins involved in cancer pathways, such as PI3K and mTOR. Preliminary in vivo studies in murine models have shown promising results in inhibiting tumor growth, although further research is needed to validate these findings and assess the compound's safety profile. These studies highlight the dual role of 1-methyl-1H-Indole-2-ethanol as both a therapeutic agent and a tool for understanding biological mechanisms.
Despite these advancements, challenges remain in the development of 1-methyl-1H-Indole-2-ethanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic pharmacokinetic and pharmacodynamic studies. Recent efforts have focused on derivatization strategies to enhance the compound's drug-like properties, with some derivatives showing improved solubility and membrane permeability in preclinical models.
In conclusion, 1-methyl-1H-Indole-2-ethanol (CAS: 57666-13-4) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse pharmacological activities, coupled with advancements in synthetic and computational methodologies, position it as a valuable candidate for further exploration. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for novel therapeutic interventions.
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